molecular formula C5H7F2N3 B1648158 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine CAS No. 1171319-69-9

1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Cat. No. B1648158
CAS RN: 1171319-69-9
M. Wt: 147.13 g/mol
InChI Key: MMXDSDQGLBYPMG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine, commonly referred to as DFPyrazole, is an organic compound with a wide range of applications in scientific research. It is a versatile compound used in many areas of research, including organic synthesis, biochemical and physiological studies, and drug development. DFPyrazole is used as a building block for the synthesis of other compounds, and it is also used as a substrate for enzyme-catalyzed reactions. In addition, DFPyrazole can be used to study the mechanism of action of enzymes, and it is also used to study the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis and Characterization 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine is utilized in the synthesis of various pyrazole derivatives, which are characterized by their unique structural properties. Studies have focused on the synthesis, characterization, and X-ray crystal analysis of these derivatives, revealing detailed insights into their molecular structure and potential interactions. Such derivatives exhibit significant biological activities, including antitumor, antifungal, and antibacterial properties, making them of interest in pharmaceutical research (Titi et al., 2020).

Fluorinated Heterocyclic Scaffolds Research has also explored the synthesis of fluorinated heterocyclic scaffolds, employing 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine as a key intermediate. These scaffolds are synthesized through a series of reactions, including Michael addition and Mannich reaction, leading to novel functionalized compounds. Such scaffolds are promising due to their potential applications in medicinal chemistry, highlighting the versatility of 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine in synthesizing complex molecular structures (Revanna et al., 2013).

Nonlinear Optical Chromophores The compound has also found applications in the field of nonlinear optics. Derivatives synthesized from 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine have been used as donor blocks in the creation of donor–acceptor dyes. These dyes are investigated for their potential in nonlinear electro-optics, an area of research that explores materials capable of altering the frequency of light. The effects of various substituents on the optical properties of these chromophores are of particular interest, as they can influence the efficiency and application of these materials in optical devices (Shelkovnikov et al., 2019).

Catalyzed Intermolecular Reactions 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine is instrumental in catalyzed intermolecular reactions, such as the Rh(III)-catalyzed C-H amination of pyrazolones. This reaction showcases the compound's utility in facilitating the formation of complex molecules under mild conditions, broadening the scope of its application in synthetic organic chemistry. The process highlights the compound's role in introducing functional groups into molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Wu et al., 2014).

properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-4(7)3-10-5(8)1-2-9-10/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXDSDQGLBYPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

CAS RN

1171319-69-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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